molecular formula C26H22F2N6O4S B611133 Talazoparib tosylate CAS No. 1373431-65-2

Talazoparib tosylate

Cat. No. B611133
CAS RN: 1373431-65-2
M. Wt: 552.5568
InChI Key: QUQKKHBYEFLEHK-QNBGGDODSA-N
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Description

Talazoparib tosylate is the tosylate salt form of talazoparib, an orally bioavailable inhibitor of the nuclear enzyme poly (ADP-ribose) polymerase (PARP) with potential antineoplastic activity . It is used to treat HER2-negative locally advanced or metastatic breast cancer (cancer that has spread) with a deleterious or suspected deleterious BRCA mutation gene .


Synthesis Analysis

The synthesis of Talazoparib involves the design, synthesis, photodynamic properties, and in vitro evaluation of a photoactivatable prodrug for the poly (ADP-ribose) polymerase 1 (PARP-1) inhibitor . Photoactivatable protecting groups (PPGs) were employed to mask the key pharmacophore of Talazoparib .


Molecular Structure Analysis

The molecular formula of this compound is C26H22F2N6O4S . The IUPAC name is (11 S ,12 R )-7-fluoro-11- (4-fluorophenyl)-12- (2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo [7.3.1.0 5,13 ]trideca-1,5 (13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid .


Chemical Reactions Analysis

The chemical reactions of Talazoparib involve the design, synthesis, photodynamic properties, and in vitro evaluation of a photoactivatable prodrug for the PARP-1 inhibitor . The inhibitory activity of the prodrug was significantly restored after ultraviolet (UV) irradiation .


Physical And Chemical Properties Analysis

This compound is an orally bioavailable inhibitor of the nuclear enzyme poly (ADP-ribose) polymerase (PARP) with potential antineoplastic activity . The molecular weight of this compound is 552.6 g/mol .

Scientific Research Applications

  • Treatment of BRCA-Positive Breast Cancer : Talazoparib tosylate is an oral poly [ADP-ribose] polymerase inhibitor (PARPi) approved for treating germline BRCA-mutated locally advanced or metastatic breast cancer. It has shown superior efficacy and significant clinical benefits compared to other PARPi and standard chemotherapy regimens, particularly in advanced or metastatic breast cancer patients with germline BRCA mutations. This is due to the concept of synthetic lethality used in its mechanism of action (Eskiler, 2019).

  • First Global Approval for Breast Cancer Treatment : Talazoparib received its first global approval in the USA for treating adults with deleterious or suspected deleterious germline BRCA-mutated, HER2-negative, locally advanced or metastatic breast cancer. It is under regulatory assessment in the EU and is being developed for use in metastatic castration-resistant prostate cancer and various solid tumors, as well as neoadjuvant therapy in early triple negative breast cancer (Hoy, 2018).

  • PARP Inhibition and Cancer Treatment : As a PARP inhibitor, talazoparib enhances the accumulation of DNA strand breaks, promotes genomic instability, and leads to apoptosis. This mechanism is particularly effective in cells with defects in DNA repair mechanisms, such as those with BRCA mutations, making it a targeted therapy for specific cancer types (this compound, 2020).

  • Clinical Trials and Efficacy : Various clinical trials have demonstrated the efficacy of talazoparib in different settings. For instance, a phase I trial showed significant antitumor activity and a tolerable safety profile in patients with BRCA mutation-associated breast and ovarian cancers and in patients with pancreatic and small cell lung cancer (de Bono et al., 2017). Additionally, in a phase 3 trial, talazoparib demonstrated a significant benefit over standard chemotherapy in terms of progression-free survival in patients with advanced breast cancer and a germline BRCA1/2 mutation (Litton et al., 2018).

  • Neoadjuvant Treatment : Talazoparib has been evaluated as a neoadjuvant (pre-surgery) treatment, showing significant pathologic response rates in patients with breast cancer and a germline BRCA pathogenic variant (Litton et al., 2020).

  • Novel Delivery Systems : Research on novel delivery systems like NanoTalazoparib has been conducted to enhance the therapeutic efficacy of talazoparib while minimizing toxic side effects. This approach is particularly relevant for localized treatment of certain cancer types, such as ovarian cancer (Belz et al., 2017).

  • Combination Therapies : Studies have also explored talazoparib in combination with other drugs, such as in the TALAPRO-2 study, which compares talazoparib and enzalutamide versus enzalutamide and placebo in men with metastatic castration-resistant prostate cancer (Agarwal et al., 2022).

Mechanism of Action

Target of Action

Talazoparib tosylate primarily targets mammalian polyadenosine 5’-diphosphoribose polymerases (PARPs), which are enzymes responsible for regulating essential cellular functions, such as DNA transcription and DNA repair . It is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP1 and PARP2 .

Mode of Action

This compound acts as an inhibitor of poly (ADP-ribose) polymerase (PARP) which aids in single strand DNA repair . It binds to PARP-1 and -2 isoforms with similar affinity . Inhibition of the base excision repair (BER) pathway by this compound leads to the accumulation of unrepaired single-strand breaks (SSBs), which leads to the formation of double-strand breaks (DSBs), the most toxic form of DNA damage .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA repair pathway. By inhibiting PARP enzymes, this compound disrupts the enzymatic activity of single-strand break (SSB) repair in BRCA+ tumor cells, leading to detrimental double-strand breaks (DSBs) and ultimately, tumor cell death .

Pharmacokinetics

This compound is orally dosed once a day . It undergoes minimal hepatic metabolism . The metabolic pathways include mono-oxidation, dehydrogenation, cysteine conjugation of mono-desfluoro talazoparib, and glucuronide conjugation . The pharmacokinetics of this compound are best described by a two-compartment model with first-order absorption . It shows moderate-to-high interindividual variability in plasma exposure .

Result of Action

The result of this compound’s action is the accumulation of DNA damage in cells that have BRCA1/2 mutations, making them susceptible to the cytotoxic effects of PARP inhibitors . This leads to cell death, particularly in tumor cells .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of BRCA1/2 mutations in cells significantly enhances the compound’s efficacy . Additionally, the compound’s action can be influenced by its interaction with other drugs, as it has a minimal risk for drug-drug interactions .

Safety and Hazards

Talazoparib is used to treat certain types of cancer and comes with potential side effects and hazards . The most common side effects include anemia, nausea, decreased appetite, and asthenia .

Future Directions

Future directions for Talazoparib include optimizing combination therapy with chemotherapy, immunotherapies, and targeted therapies, and in developing and validating biomarkers for patient selection and stratification . It has been approved by the US FDA for the treatment of metastatic germline BRCA1/2 mutated breast cancers .

properties

IUPAC Name

(11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N6O.C7H8O3S/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28;1-6-2-4-7(5-3-6)11(8,9)10/h2-8,15-16,24H,1H3,(H,26,28);2-5H,1H3,(H,8,9,10)/t15-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQKKHBYEFLEHK-QNBGGDODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301026468
Record name Talazoparib tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1373431-65-2
Record name Talazoparib tosylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373431652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talazoparib tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one
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URL https://echa.europa.eu/information-on-chemicals
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Record name TALAZOPARIB TOSYLATE
Source FDA Global Substance Registration System (GSRS)
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Q & A

Q1: How does Talazoparib Tosylate exert its anti-cancer effects?

A: this compound functions as a potent poly (ADP-ribose) polymerase (PARP) inhibitor. [, ] It selectively targets and inhibits PARP enzymes, which are crucial for repairing single-strand DNA breaks via the base-excision repair pathway. [] This inhibition leads to an accumulation of DNA strand breaks, ultimately promoting genomic instability and triggering apoptosis, specifically in cancer cells with compromised DNA repair mechanisms. [, ]

Q2: What is the clinical significance of this compound in cancer treatment?

A: this compound has demonstrated promising clinical efficacy in treating patients with germline BRCA-mutated, locally advanced, or metastatic breast cancer. [] Clinical studies have shown its superior effectiveness compared to other PARP inhibitors and standard chemotherapy regimens, highlighting its potential as a valuable therapeutic option for this patient population. []

Q3: Beyond breast cancer, are there other potential applications for this compound in cancer therapy?

A: Researchers are actively exploring the use of this compound in treating triple-negative breast cancer, even in cases without BRCA mutations. [] This area of research holds promise for expanding the therapeutic applications of this compound beyond its current indications.

Q4: What are the current challenges and future directions in optimizing this compound therapy?

A: While clinically effective, there's ongoing research to address challenges associated with this compound, including potential resistance mechanisms and optimizing its clinical efficacy. [] Innovative approaches are being investigated to further enhance its effectiveness and broaden its applicability in treating advanced breast cancer and potentially other cancer types. []

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